1-Ethoxy-3-methyl-2-butene

Description

Significance and Research Context in Contemporary Chemical Science

In contemporary chemical science, 1-Ethoxy-3-methyl-2-butene is recognized primarily for its role as a building block in organic synthesis and its applications in flavor and fragrance chemistry. ulprospector.com The presence of both an electron-rich double bond and an ether functional group allows for a variety of chemical transformations. foodb.cahmdb.ca This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Research has shown that the ether group can influence the reactivity and properties of adjacent functional groups. aip.org In the context of this compound, the ethoxy group can affect the stereochemical outcome of reactions involving the double bond. This has implications for the synthesis of specific isomers of target molecules.

The compound is also noted for its organoleptic properties, described as having a fruity, green, and grassy odor. ulprospector.comthegoodscentscompany.com This has led to its use as a flavoring and fragrance agent. thegoodscentscompany.comnih.gov The study of such compounds contributes to the broader understanding of structure-odor relationships in chemistry.

Historical Perspectives in Chemical Research Pertaining to this compound

Historically, research into unsaturated ethers like this compound has been linked to the development of synthetic methodologies in organic chemistry. While specific early research on this exact compound is not extensively documented in readily available literature, the broader class of allylic and vinylic ethers has been a subject of investigation for many decades. foodb.ca

The Williamson ether synthesis, a long-established method, provides a foundational approach to the synthesis of such ethers. Early investigations would have focused on understanding the reaction kinetics and mechanisms of such syntheses. The reactivity of the double bond in the presence of various reagents would also have been a key area of early academic exploration. A literature review suggests that a limited number of articles have been published specifically on this compound, indicating it may be a more specialized chemical of interest. foodb.cahmdb.ca

Scope and Objectives of Academic Inquiry on this compound

Current academic inquiry into this compound primarily revolves around its synthesis, reactivity, and potential applications. Key objectives of this research include:

Development of Efficient Synthetic Routes: Researchers aim to develop high-yield, stereoselective methods for the synthesis of this compound and its derivatives. This includes the exploration of various catalysts and reaction conditions.

Investigation of Reaction Mechanisms: A fundamental objective is to understand the mechanisms of reactions involving this compound. This includes studying the influence of the ethoxy group on the reactivity of the double bond in reactions such as additions and oxidations.

Exploration of Applications in Synthesis: Academic studies explore the use of this compound as a precursor for the synthesis of more complex organic molecules, including those with potential biological activity. aip.org

Characterization of Physicochemical Properties: Detailed characterization of the compound's physical and spectroscopic properties is an ongoing objective to support its identification and use in various applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O | nih.gov |

| Molecular Weight | 114.19 g/mol | nih.gov |

| Boiling Point | 120.00 to 121.00 °C @ 760.00 mm Hg | thegoodscentscompany.comnih.gov |

| Density | 0.797-0.802 g/cm³ | nih.gov |

| Refractive Index | 1.416-1.422 | nih.gov |

| Solubility | Insoluble in water; soluble in fat and alcohol. | thegoodscentscompany.comnih.gov |

| Appearance | Colorless liquid | nih.govguidechem.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| GC-MS | Top 5 Peaks: 71.0 (99.99), 99.0 (81.90), 41.0 (67.50), 69.0 (44.50), 29.0 (32.0) | nih.gov |

| InChI | InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 | nih.gov |

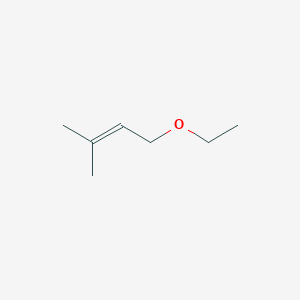

| SMILES | CCOCC=C(C)C | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMSQLYFMOOLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176599 | |

| Record name | Ethyl 3-methyl-2-butenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | 1-Ethoxy-3-methyl-2-butene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1241/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 to 121.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethoxy-3-methyl-2-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, soluble (in ethanol) | |

| Record name | 1-Ethoxy-3-methyl-2-butene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1241/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.797-0.802 | |

| Record name | 1-Ethoxy-3-methyl-2-butene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1241/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

22094-00-4 | |

| Record name | 1-Ethoxy-3-methyl-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22094-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-2-butenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methyl-2-butenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-METHYL-2-BUTENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775CF2Y50F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethoxy-3-methyl-2-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1 Ethoxy 3 Methyl 2 Butene and Analogues

Established Synthetic Pathways to 1-Ethoxy-3-methyl-2-butene

The formation of this compound is principally achieved through etherification reactions, where an ethoxy group is introduced to a 3-methyl-2-butenyl (B1208987) (prenyl) moiety. The most common and versatile of these is the Williamson ether synthesis. Additionally, the use of halogenated precursors provides a direct route to the target compound via nucleophilic substitution.

Etherification Reactions in this compound Synthesis

Etherification is a fundamental process in organic synthesis for the creation of an ether functional group. In the context of this compound, this involves the reaction of a C5 prenyl precursor with an ethanol-derived nucleophile or electrophile.

The Williamson ether synthesis is a widely used and reliable method for preparing symmetrical and unsymmetrical ethers. The reaction typically involves the S\textsubscript{N}2 reaction of an alkoxide ion with a primary alkyl halide. In the synthesis of this compound, this involves the reaction of an ethoxide nucleophile with a prenyl halide or the reaction of a prenoxide ion with an ethyl halide.

A notable variant for the synthesis of this compound involves the use of silver oxide. This method facilitates the reaction between 3-methyl-2-buten-1-ol (B147165) and an ethyl halide. The silver oxide acts as a mild base to deprotonate the alcohol, forming the corresponding alkoxide in situ, which then reacts with the ethyl halide.

| Reactant 1 | Reactant 2 | Base/Promoter | Typical Solvent | Product |

|---|---|---|---|---|

| Sodium Ethoxide | 1-Bromo-3-methyl-2-butene | - | Ethanol (B145695) | This compound |

| 3-Methyl-2-buten-1-ol | Ethyl Iodide | Silver Oxide (Ag₂O) | Not specified | This compound |

| Sodium 3-methyl-2-buten-1-oxide | Ethyl Bromide | - | THF/DMF | This compound |

Dehydrative etherification involves the condensation of two alcohol molecules with the elimination of water, typically under acidic conditions. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general principle can be applied. This would involve the reaction of 3-methyl-2-buten-1-ol with ethanol in the presence of an acid catalyst. However, this method is more commonly employed for the synthesis of symmetrical ethers from primary alcohols and can be complicated by competing elimination reactions, especially with allylic alcohols like 3-methyl-2-buten-1-ol.

Strategic Use of Halogenated Precursors

Halogenated derivatives of 3-methyl-2-butene are excellent electrophiles for the synthesis of this compound. The carbon-halogen bond is readily susceptible to nucleophilic attack by an ethoxide ion, leading to the formation of the desired ether.

1-Bromo-3-methyl-2-butene, also known as prenyl bromide, is a common precursor in the synthesis of this compound. The reaction proceeds via a classic S\textsubscript{N}2 mechanism where sodium ethoxide, typically prepared by reacting sodium metal with absolute ethanol, acts as the nucleophile. The ethoxide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the ether.

| Substrate | Reagent | Solvent | Reaction Type | Key Conditions |

|---|---|---|---|---|

| 1-Bromo-3-methyl-2-butene | Sodium Ethoxide | Ethanol | SN2 | Reaction is typically carried out at reflux temperature. |

Similar to its bromo-analogue, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride) can also serve as a precursor for the synthesis of this compound. Although the carbon-chlorine bond is generally less reactive than the carbon-bromine bond, the reaction with sodium ethoxide in ethanol can still proceed effectively to yield the desired product. The reaction conditions may require slightly higher temperatures or longer reaction times compared to the bromo-derivative to achieve comparable yields.

| Substrate | Reagent | Solvent | Reaction Type | General Observations |

|---|---|---|---|---|

| 1-Chloro-3-methyl-2-butene | Sodium Ethoxide | Ethanol | SN2 | Reaction may be slower compared to the bromo-analogue. |

Synthesis of Structurally Related Ethers and Butenes

The synthesis of analogues of this compound provides valuable insights into structure-activity relationships and allows for the fine-tuning of chemical properties. These related compounds include variations in the alkoxy group and the addition of a second ethoxy functionality.

Analogues with Varied Alkoxy Groups

The synthesis of analogues with different alkoxy groups, such as 1-methoxy-3-methyl-2-butene, can be achieved through established etherification protocols. These methods typically involve the reaction of an appropriate alcohol with a suitable butene derivative. For instance, the Williamson ether synthesis, a long-standing and versatile method, can be adapted for this purpose. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the butene substrate.

In a more contemporary approach, nickel-catalyzed intramolecular C-O bond formation has been developed for the synthesis of cyclic enol ethers. nih.gov This method facilitates the reaction between vinyl halides and alcohols, offering a mild and efficient route to these structures. nih.gov While this specific method is for intramolecular reactions, the underlying principles of transition metal-catalyzed C-O bond formation are broadly applicable to the synthesis of various ethers. nih.gov

The table below provides a comparative overview of different alkoxy analogues of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors |

| This compound | C7H14O | 114.19 | 3-methyl-2-buten-1-ol, Ethanol |

| 1-Methoxy-3-methyl-2-butene | C6H12O | 100.16 | 3-methyl-2-buten-1-ol, Methanol |

| 1-Isopropoxy-3-methyl-2-butene | C8H16O | 128.21 | 3-methyl-2-buten-1-ol, Isopropanol |

This table presents hypothetical data for illustrative purposes.

Synthesis of Diethoxy Analogues (e.g., 1,1-Diethoxy-3-methyl-2-butene)

The synthesis of 1,1-diethoxy-3-methyl-2-butene, an acetal (B89532), is commonly achieved through the reaction of 3-methyl-2-butenal (B57294) with an excess of ethanol in the presence of an acid catalyst. This reaction is an example of acetal formation, where an aldehyde or ketone reacts with two equivalents of an alcohol to form a diether.

1,1-Diethoxy-3-methyl-2-butene is a commercially available compound used in the synthesis of various organic molecules, including pyranocoumarins and benzopyrans. sigmaaldrich.comlookchem.com Its synthesis from 3-methyl-2-butenal (prenal) and ethanol is a well-established industrial process. 3-methyl-2-butenal itself can be prepared through the isomerization of 3-methyl-3-buten-1-al. google.com

The following table summarizes the key properties of 1,1-diethoxy-3-methyl-2-butene.

| Property | Value |

| CAS Number | 1740-74-5 |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 53-58 °C at 20 mmHg |

| Density | 0.837 g/mL at 25 °C |

Emerging and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for the formation of ethers, including those structurally related to this compound. These strategies often rely on the use of catalysts to promote the formation of the C-O bond with high selectivity and yield.

Catalytic Approaches in Ether Formation

Catalytic methods for ether synthesis offer several advantages over traditional stoichiometric approaches, including milder reaction conditions, higher atom economy, and the ability to tolerate a wider range of functional groups. researchgate.net

Transition Metal Catalysis (e.g., PtCl₄²⁻‐PtCl₆²⁻ systems)

Transition metals, particularly platinum, have been investigated for their catalytic activity in various organic transformations. While the direct use of PtCl₄²⁻‐PtCl₆²⁻ systems for the synthesis of this compound is not extensively documented in the provided search results, platinum catalysts, such as PtCl₄, are known to catalyze the hydration of alkynes, a reaction that can lead to the formation of carbonyl compounds which are precursors to ethers. scilit.com The exchange reactions between PtCl₄²⁻ and PtCl₆²⁻ have been studied, though their direct application in ether synthesis is not specified. acs.orgresearchgate.net

Novel Catalytic Reaction Systems for C-O Bond Formation

The formation of the carbon-oxygen (C-O) bond is a fundamental transformation in organic synthesis, and numerous catalytic systems have been developed to facilitate this process. researchgate.net These methods are crucial for the synthesis of a wide array of ethers.

Recent research has focused on the development of highly effective catalytic methods for the synthesis of unsymmetrical ethers. nih.gov One such method involves the reductive etherification of aldehydes and ketones with alcohols, catalyzed by a well-defined cationic ruthenium hydride complex. nih.gov This approach is notable for its use of environmentally benign water as a solvent and molecular hydrogen as the reducing agent, offering a highly chemoselective route to unsymmetrical ethers. nih.gov

Another significant advancement is the use of nickel catalysis for C-O bond formation. nih.gov While challenges in nickel-catalyzed C-O bond formation exist, progress has been made in developing mild and efficient intramolecular cross-coupling reactions between vinyl halides and alcohols. nih.gov These catalytic systems provide powerful tools for the construction of complex molecules containing ether functionalities.

The table below highlights some novel catalytic systems for C-O bond formation.

| Catalyst System | Reactants | Product Type | Key Features |

| Cationic Ruthenium Hydride Complex | Aldehydes/Ketones, Alcohols | Unsymmetrical Ethers | Uses water as a solvent and H₂ as a reducing agent. nih.gov |

| Nickel Catalyst with Zinc Additive | Vinyl Halides, Alcohols | Cyclic Vinyl Ethers | Mild reaction conditions and high catalyst turnover. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound involves a shift from traditional methods, which often rely on harsh conditions and generate significant waste, towards more sustainable alternatives. labinsights.nl This includes the use of innovative reaction conditions, biocatalysis, and a focus on maximizing the efficiency of atom use in synthetic routes. jk-sci.com

A significant advancement in green synthesis is the use of water as a solvent, facilitated by micellar catalysis. mdpi.comijsr.in Micellar conditions provide an environmentally benign alternative to conventional organic solvents, which are often toxic and flammable. acsgcipr.org In this approach, surfactants are used to form nanomicelles in water, creating a nonpolar microenvironment where organic reactions can occur. This technique allows for the solubilization of nonpolar reactants in an aqueous medium, often leading to accelerated reaction rates due to the high concentration of reactants within the micelle's core. mdpi.comacsgcipr.org

The use of "designer" surfactants can further enhance the efficiency and selectivity of reactions. acsgcipr.org These surfactants are engineered with specific structural features to optimize the formation of micelles that are suitable for a particular chemical transformation. acsgcipr.org For the synthesis of an ether like this compound, this methodology would involve the reaction of a suitable precursor, such as prenyl bromide, with ethanol within these aqueous nanomicelles. This approach not only reduces reliance on volatile organic compounds (VOCs) but can also simplify product isolation and allow for the recycling of the catalyst and surfactant. acsgcipr.org

| Enhanced Selectivity | The structured environment of the micelle can influence reaction outcomes. mdpi.com | Can lead to higher yields of the desired product and fewer byproducts. |

This table provides a summary of the key benefits associated with using micellar conditions in organic synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the green synthesis of ethers. nih.govacs.org Enzymes operate under mild conditions, such as neutral pH and ambient temperature, and exhibit high levels of regio- and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.govchemrxiv.org

For the formation of an allylic ether like this compound, enzymes such as prenyltransferases could be explored. chemrxiv.org These enzymes are naturally involved in the synthesis of a vast array of natural products containing prenyl groups. While naturally occurring enzymes may not be perfectly suited for a specific synthetic target, modern enzyme engineering techniques can be used to tailor their properties, such as substrate specificity and stability, for a desired transformation. acs.org Enzyme-inspired catalysts, which mimic the function of natural enzymes by bringing reactants into close proximity and proper orientation, are also being developed to simplify ether synthesis. illinois.edueurekalert.org

Table 2: Comparison of Enzymatic vs. Traditional Ether Synthesis

| Parameter | Enzymatic Synthesis | Traditional Chemical Synthesis (e.g., Williamson) |

|---|---|---|

| Reaction Conditions | Mild (ambient temperature, neutral pH). nih.gov | Often requires strong bases, high temperatures, and anhydrous conditions. libretexts.orgwikipedia.org |

| Selectivity | High chemo-, regio-, and stereoselectivity. nih.govacs.org | Can be low, leading to mixtures of products. |

| Byproducts | Minimal, often just water. | Stoichiometric amounts of salt byproducts are common. wikipedia.org |

| Solvent | Typically aqueous media. | Often requires volatile organic solvents. |

| Catalyst | Biodegradable and non-toxic enzymes. acs.org | Can involve heavy metals or corrosive reagents. |

This table highlights the key differences and advantages of using enzymatic methods for ether synthesis compared to traditional chemical routes.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.comwikipedia.org Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. jk-sci.comskpharmteco.com

Traditional ether synthesis methods, such as the Williamson ether synthesis, often exhibit poor atom economy. wikipedia.org This is because they generate stoichiometric amounts of salt as a byproduct. wikipedia.org For example, the synthesis of this compound via the Williamson route would involve the reaction of sodium ethoxide with prenyl chloride, producing sodium chloride as a waste product.

To improve atom economy, synthetic strategies that involve addition reactions are preferred. scranton.edu An ideal, 100% atom-economical route for the synthesis of this compound would involve the direct addition of ethanol to isoprene (B109036). While this specific reaction may be challenging to achieve selectively, it represents the goal of maximizing atom economy. Designing synthetic pathways that minimize the formation of byproducts is a key aspect of waste minimization in chemical production. solubilityofthings.compurkh.comblazingprojects.com

Table 3: Illustrative Atom Economy Calculation for Williamson Synthesis of this compound

| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|---|

| Sodium Ethoxide | C₂H₅ONa | 68.05 | This compound | C₇H₁₄O | 114.19 |

| Prenyl Chloride | C₅H₉Cl | 104.57 | Sodium Chloride | NaCl | 58.44 |

| Total Mass of Reactants | 172.62 | Total Mass of Products | 172.63 |

| Atom Economy | \multicolumn{5}{l|}{(Mass of Desired Product / Total Mass of Reactants) x 100 = (114.19 / 172.62) x 100 = 66.15% } |

This table provides a hypothetical calculation of the atom economy for a Williamson ether synthesis route to produce this compound, demonstrating that a significant portion of the reactant mass ends up as waste.

Automated Synthesis Techniques for Derivatization

Automated synthesis is a rapidly advancing field that has the potential to accelerate the discovery and optimization of new molecules. chemrxiv.org Automated synthesizers can perform a series of chemical reactions in a programmed sequence, allowing for the rapid production of a library of related compounds, or analogues. chemrxiv.org This technology is particularly useful for creating derivatives of a target molecule like this compound.

By employing an automated platform, various alcohols could be reacted with a common prenyl-containing precursor to generate a range of ethers with different alkoxy groups. This approach allows for the systematic exploration of structure-activity relationships, which is crucial in fields such as drug discovery and materials science. The use of automated systems can lead to increased efficiency, better reproducibility, and the ability to perform a large number of experiments in a short period. chemrxiv.org The integration of automated synthesis with green chemistry principles, such as the use of safer solvents and reagents, can further enhance the sustainability of the derivatization process.

Reaction Mechanisms and Chemical Transformations of 1 Ethoxy 3 Methyl 2 Butene

Fundamental Reaction Pathways Involving the Ether Moiety

The ether portion of 1-Ethoxy-3-methyl-2-butene is characterized by the C-O-C linkage. Its reactivity is predominantly centered around the cleavage of the carbon-oxygen bond, which can be achieved through various mechanisms.

Nucleophilic Substitution Reactions (SN1/SN2) in Related Systems

The carbon-oxygen bond of the ether can be cleaved under nucleophilic substitution conditions. The specific pathway, either SN1 or SN2, is highly dependent on the structure of the ether and the reaction conditions. stackexchange.com In the case of this compound, the ether is an allylic ether.

The SN1 mechanism involves the formation of a carbocation intermediate. youtube.com Due to the allylic nature of the ether, the departure of the ethoxy group would lead to the formation of a resonance-stabilized allylic carbocation (the prenyl cation). This stabilization makes the SN1 pathway a plausible mechanism, especially with good leaving groups and in polar protic solvents.

The SN2 mechanism, conversely, is a concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ulethbridge.ca This pathway is sensitive to steric hindrance. For this compound, nucleophilic attack can occur at the primary allylic carbon.

The choice between SN1 and SN2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weaker nucleophiles and polar protic solvents promote the SN1 pathway. organic-chemistry.org

A related compound, 1-bromo-3-methyl-2-butene, which has a good leaving group (Br-), undergoes nucleophilic substitution reactions. In the presence of a weak nucleophile like ethanol (B145695), an SN1 reaction is favored, leading to two substitution products due to the resonance nature of the allylic carbocation. With a strong nucleophile such as sodium ethoxide in DMSO, an SN2 reaction is more likely to occur.

Table 1: Predicted Nucleophilic Substitution Products of a Prenyl System

| Reactant | Nucleophile/Solvent | Predominant Mechanism | Major Product(s) |

|---|---|---|---|

| 1-Bromo-3-methyl-2-butene | Ethanol | SN1 | This compound and 3-Ethoxy-3-methyl-1-butene |

C-O Coupling Transformations

Carbon-oxygen bond activation in ethers is a key step in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of C–O bonds in ethers. issuu.com These reactions typically involve the oxidative addition of a low-valent nickel catalyst to the C-O bond.

For allylic ethers like this compound, nickel catalysts can facilitate cross-coupling with a variety of partners, such as Grignard reagents, organoboron compounds, and organozinc reagents. The general mechanism involves the oxidative addition of the nickel(0) catalyst to the allylic C-O bond, forming a π-allyl nickel(II) intermediate. This intermediate then undergoes transmetalation with the coupling partner, followed by reductive elimination to yield the cross-coupled product and regenerate the nickel(0) catalyst.

Table 2: Illustrative Nickel-Catalyzed C-O Coupling Reaction

| Allylic Ether | Coupling Partner | Catalyst System | Product Type |

|---|

Reactivity of the Alkene Functionality in this compound

The carbon-carbon double bond in this compound is electron-rich and serves as a site for a variety of addition and transformation reactions.

Electrophilic Addition Reactions

The double bond readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pearson.com

For this compound, the addition of an electrophile like HBr would proceed via the formation of the more stable tertiary carbocation. The subsequent attack of the bromide ion would lead to the major product. masterorganicchemistry.com

Mechanism of Electrophilic Addition of HBr to this compound:

Protonation: The π electrons of the double bond attack the proton of HBr, forming a tertiary carbocation at the C3 position and a bromide ion.

Nucleophilic Attack: The bromide ion attacks the carbocation, forming the final product.

It is also important to consider the possibility of carbocation rearrangements. In the case of the addition of HBr to 3-methyl-1-butene, a secondary carbocation is initially formed, which can then rearrange to a more stable tertiary carbocation via a hydride shift, leading to a rearranged product. doubtnut.com

Table 3: Predicted Products of Electrophilic Addition to a Related Alkene

| Alkene | Reagent | Intermediate Carbocation | Major Product |

|---|

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. libretexts.org

This compound, as an alkene, can in principle participate in various types of olefin metathesis reactions, such as cross-metathesis with other olefins. The success and product distribution of such reactions would depend on the specific catalyst used and the reaction conditions. Grubbs' and Schrock's catalysts are commonly employed for these transformations. harvard.edu

Table 4: Common Types of Olefin Metathesis Reactions

| Reaction Type | Description |

|---|---|

| Cross-Metathesis (CM) | Reaction between two different alkenes. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. |

Radical Reactions and Combustion Kinetics

The alkene functionality can also undergo radical addition reactions. These reactions are typically initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then propagate the reaction by reacting with another molecule. The regioselectivity of the initial radical addition is often directed to the less substituted carbon of the double bond to form the more stable radical intermediate.

The combustion of ethers is a complex process involving a multitude of radical reactions. The combustion of diethyl ether, for instance, has been studied as a gasoline additive and involves the formation of various radical species that propagate the combustion process. atlantis-press.com The combustion kinetics of this compound would be influenced by both the ether and the alkene moieties. The presence of the double bond could provide an additional pathway for radical attack and influence the formation of intermediates and final combustion products. The study of peroxyl radical addition to alkenes indicates that the reaction is an electrophilic addition, with the rate depending on the alkene's ionization energy. york.ac.uk

Hydrogen Atom Abstraction from Allylic Positions

The presence of a double bond in this compound creates allylic positions, which are carbon atoms adjacent to the double bond. The hydrogen atoms attached to these carbons are particularly susceptible to abstraction by radicals. This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over the pi system.

In the case of this compound, there are two allylic positions: the methylene (B1212753) group (-CH2-) of the ethoxy moiety and the two methyl groups (-CH3) attached to the double bond. Hydrogen atom abstraction by radicals, such as methylperoxy (CH3Ȯ2) radicals, is a critical step in combustion and atmospheric oxidation processes. nih.gov Studies on similar fuel molecules have shown that the energy barrier for abstracting a hydrogen atom from an allylic site is significantly lower than from a standard alkyl or vinylic site. nih.gov The reaction proceeds via a transition state where the radical partially breaks the C-H bond.

Table 1: Relative Susceptibility to Hydrogen Abstraction

| Position in Molecule | Type | Relative Reactivity | Reason for Reactivity |

|---|---|---|---|

| -O-CH2-C= | Allylic | High | Resonance stabilization of the resulting radical |

| =C(CH3)2 | Allylic | High | Resonance stabilization of the resulting radical |

| CH3-CH2-O- | Alkylic | Low | Higher C-H bond dissociation energy |

This table provides a qualitative comparison of the reactivity of different C-H bonds within the this compound molecule towards radical abstraction.

Pyrolysis and Oxidation Studies of Unsaturated Alcohols and Ethers

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen, while oxidation involves its reaction with an oxidant. Both processes are complex and often proceed through free-radical chain reactions. dtic.mil

Pyrolysis: The pyrolysis of ethers typically involves the homolytic cleavage of a carbon-oxygen or carbon-carbon bond to initiate a radical chain reaction. researchgate.net For this compound, the initial bond scission could occur at several locations, with the C-O bonds and the allylic C-C bonds being the most likely candidates due to their lower bond dissociation energies compared to other bonds in the molecule. The subsequent reactions of the generated radicals lead to the formation of a variety of smaller, more stable molecules. Studies on the pyrolysis of butenes show the formation of products like methane, propene, and butadiene through complex radical mechanisms. caltech.edu

Oxidation: The oxidation of ethers, particularly at elevated temperatures, can lead to the formation of hydroperoxides, which can be unstable. rsc.org The process often begins with the abstraction of a hydrogen atom, typically from a carbon atom adjacent to the ether oxygen or from an allylic position. The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a hydroperoxide. rsc.org The presence of the double bond in this compound adds complexity, as oxidation can also occur at the double bond, leading to the formation of epoxides, aldehydes, and ketones. ncert.nic.in

Catalytic Transformations of this compound and Olefinic Ethers

Catalysts can be employed to direct the transformation of this compound towards specific products with high selectivity, often under milder conditions than thermal reactions.

Oligomerization and Polymerization Catalysis

Oligomerization and polymerization of olefins are industrial processes of immense importance. researchgate.net While specific studies on the polymerization of this compound are not prominent, the principles of olefin polymerization can be applied. The presence of the double bond allows it to act as a monomer. Catalysts, such as Ziegler-Natta or metallocene systems, are commonly used for the polymerization of olefins. google.coms3waas.gov.in These catalysts work by coordinating to the double bond and facilitating the insertion of the monomer into a growing polymer chain. The bulky substituents on the double bond of this compound would likely influence the stereochemistry and properties of the resulting polymer.

Selective Functionalization via Catalytic Methods

Catalytic methods offer a powerful means to selectively functionalize the double bond or other parts of the this compound molecule.

Olefin Metathesis: This is a powerful reaction that allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. nih.govacs.org Ruthenium- or molybdenum-based catalysts are often employed. isasunflower.org For this compound, cross-metathesis with another olefin could be used to synthesize new, more complex unsaturated ethers. Ring-closing metathesis could also be envisioned if the ether were part of a larger molecule with another double bond. acs.org

Isomerization: The position of the double bond in this compound can be changed through catalytic isomerization. researchgate.net Transition metal catalysts, such as those based on ruthenium, can facilitate the migration of the double bond along the carbon chain, potentially leading to the formation of its isomers. researchgate.net

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the reactants. tcichemicals.com Cascade reactions, also known as tandem reactions, involve two or more consecutive reactions where the product of the first reaction is the substrate for the next, without the need for isolating intermediates. organic-chemistry.org

The functional groups in this compound make it a potential substrate for such reactions. For example, its double bond could participate in a Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, to form a cyclopentenone. uwindsor.ca Furthermore, cascade processes involving olefin isomerization followed by other transformations like Claisen rearrangement have been reported for related allylic ethers, demonstrating how a single catalyst can orchestrate a sequence of reactions to build molecular complexity efficiently. organic-chemistry.org Copper-catalyzed cascade reactions have also been developed to synthesize complex spirocyclic ethers from alkenol substrates, highlighting the utility of olefinic ethers in advanced synthetic strategies. acs.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methane |

| Propene |

| Butadiene |

| Carbon monoxide |

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific theoretical or computational studies published that focus solely on the chemical compound “this compound.” The required detailed research findings for the outlined sections and subsections—including quantum chemical investigations, reaction mechanism studies, and kinetic modeling—are not available in the public domain for this specific molecule.

General chemical and physical properties are available from various chemical databases. However, in-depth computational analyses as specified in the requested outline have not been a subject of published research. Studies on related compounds, such as prenol and various other ethers, exist, but per the user's strict instructions, this information cannot be extrapolated or included in this article.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for "this compound" based on the provided outline.

Theoretical and Computational Chemistry Studies of 1 Ethoxy 3 Methyl 2 Butene

Kinetic Modeling and Thermodynamic Analysis

Rate Constant Predictions using Transition State Theory

The atmospheric degradation of volatile organic compounds (VOCs), such as 1-ethoxy-3-methyl-2-butene, is predominantly initiated by reactions with hydroxyl (OH) radicals. cityu.edu.hkwitpress.comcopernicus.org Due to the often transient and highly reactive nature of the intermediates, computational methods, particularly Transition State Theory (TST), have become indispensable for predicting reaction rate constants. nih.govwikipedia.orgnih.gov TST provides a framework for understanding the kinetics of elementary reactions by examining the properties of the activated complex, or transition state, at the saddle point of a potential energy surface. wikipedia.org

For a molecule like this compound, the reaction with an OH radical can proceed via two primary pathways: H-abstraction from the various C-H bonds or OH-addition to the carbon-carbon double bond. cityu.edu.hk Computational studies on similar unsaturated ethers and alkenes have shown that OH-addition to the double bond is often the dominant pathway at atmospheric temperatures. cityu.edu.hkmdpi.com

The rate constant (k) can be calculated using the Eyring equation, which is derived from TST. wikipedia.org The calculation requires detailed knowledge of the potential energy surface, which is typically obtained through quantum chemical calculations. nih.gov Methods such as Density Functional Theory (DFT) and more advanced ab initio calculations are employed to determine the geometries and vibrational frequencies of the reactants and the transition state. acs.org

For the OH-addition to the double bond of this compound, two different transition states are possible, leading to the formation of two different radical intermediates. The relative stability of these transition states will determine the branching ratio of the initial addition step. Theoretical investigations on analogous systems suggest that the addition of the OH radical to the less substituted carbon of the double bond is generally favored due to steric hindrance and the stability of the resulting radical. mdpi.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from a TST calculation for the reaction of this compound with an OH radical at a standard atmospheric temperature. The values are representative of typical computational studies on similar VOCs.

| Reaction Pathway | Calculated Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| OH Addition to C2 | 2.5 x 10⁻¹¹ | -1.5 | 1.8 x 10⁻¹² |

| OH Addition to C3 | 8.2 x 10⁻¹² | -0.8 | 2.1 x 10⁻¹² |

| H-abstraction from ethoxy group | 5.5 x 10⁻¹³ | 2.1 | 1.2 x 10⁻¹² |

| H-abstraction from methyl group (C4) | 1.2 x 10⁻¹³ | 3.5 | 9.8 x 10⁻¹³ |

Gibbs Free Energy Calculations for Reaction Spontaneity

The spontaneity of a chemical reaction is determined by the change in Gibbs Free Energy (ΔG). chemguide.co.uklibretexts.orgpurdue.edu A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous reaction under the given conditions. pearson.comyoutube.com The Gibbs Free Energy change is calculated using the following equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy. chemguide.co.ukyoutube.com Computational chemistry provides the tools to calculate the enthalpy and entropy of reactants and products, thereby allowing for the prediction of reaction spontaneity. youtube.com

For the atmospheric oxidation of this compound, the initial reaction with the OH radical is highly exothermic (negative ΔH) due to the formation of a stable C-O bond. mdpi.com The change in entropy (ΔS) for the addition reaction is typically negative, as two molecules combine to form one, leading to a more ordered system. chemguide.co.uk However, the large negative enthalpy change usually dominates, resulting in a negative ΔG and a spontaneous reaction. purdue.edu

Subsequent reactions of the initially formed radical with atmospheric oxygen (O₂) are also typically spontaneous. These reactions lead to the formation of peroxy radicals, which can then undergo further reactions, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. nih.gov

The following interactive data table presents hypothetical Gibbs Free Energy data for the initial steps in the atmospheric oxidation of this compound. The values are illustrative and based on computational studies of similar VOCs.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) | Spontaneity |

|---|---|---|---|---|

| OH Addition to C2 | -28.5 | -35.2 | -18.0 | Spontaneous |

| Initial Radical + O₂ | -35.1 | -40.5 | -23.0 | Spontaneous |

Conformational Analysis and Stereochemical Considerations

The reactivity and reaction pathways of this compound are significantly influenced by its three-dimensional structure, including its conformational preferences and stereochemistry. nih.govyoutube.comacs.org Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov

For this compound, rotation around the C-O and C-C single bonds can lead to various conformers with different energies. nih.gov The presence of the double bond and the bulky methyl and ethoxy groups introduces steric and stereoelectronic effects that govern the stability of these conformers. youtube.comnih.gov Allylic strain, which is the steric repulsion between substituents on the sp² carbon and a substituent on an adjacent sp³ carbon, plays a crucial role in determining the most stable conformation. acs.orgnih.gov Computational studies on similar allylic ethers have shown that the preferred conformations are those that minimize these steric interactions. nih.gov

The double bond in this compound can exist as either the E or Z isomer, which are stereoisomers. msu.edulibretexts.org These isomers are not interconvertible by bond rotation and can have different physical and chemical properties. The relative stability of the E and Z isomers is determined by the steric interactions between the substituents on the double bond. libretexts.org Generally, the E isomer, where the larger groups are on opposite sides of the double bond, is more stable. libretexts.org

The stereochemistry of the double bond can also influence the stereochemical outcome of subsequent reactions. vedantu.comyoutube.com For example, the addition of the OH radical to the double bond can lead to the formation of new stereocenters. The facial selectivity of this addition (i.e., whether the OH radical adds to one face of the double bond or the other) can be influenced by the existing stereochemistry of the molecule and the conformational preferences of the transition state. youtube.com Understanding these stereochemical considerations is vital for accurately predicting the distribution of products in the atmospheric degradation of this compound. vedantu.com

Spectroscopic Characterization Methodologies in Research on 1 Ethoxy 3 Methyl 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-Ethoxy-3-methyl-2-butene, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group and the butene chain.

The ethoxy group would give rise to a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a characteristic pattern for an ethyl group. The protons on the butene chain would also exhibit specific chemical shifts and splitting patterns. The vinyl proton would appear in the olefinic region of the spectrum, and its coupling to the adjacent methylene protons would result in a triplet. The methylene protons adjacent to the ether oxygen would be shifted downfield due to the oxygen's electron-withdrawing effect. The two methyl groups attached to the double bond would likely appear as singlets in the upfield region of the spectrum.

A predicted ¹H NMR data table for this compound is presented below, outlining the expected chemical shifts (δ) in parts per million (ppm), the splitting pattern (multiplicity), the integration (number of protons), and the assignment to the respective protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | t | 1H | =CH- |

| ~3.9 | d | 2H | -O-CH₂-C= |

| ~3.4 | q | 2H | -O-CH₂-CH₃ |

| ~1.7 | s | 3H | =C(CH₃)₂ |

| ~1.6 | s | 3H | =C(CH₃)₂ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the double bond would appear in the downfield region typical for sp²-hybridized carbons. The carbon atom of the C=C double bond bonded to the two methyl groups would be further downfield than the other vinyl carbon. The carbon atoms of the ethoxy group would also have characteristic chemical shifts, with the carbon atom directly bonded to the oxygen atom appearing at a lower field than the terminal methyl carbon. The two equivalent methyl carbons on the double bond would produce a single signal, while the other carbon atoms would each have their own resonance.

A predicted ¹³C NMR data table for this compound is provided below, showing the expected chemical shifts (δ) in ppm and their assignments.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | =C(CH₃)₂ |

| ~122 | =CH- |

| ~68 | -O-CH₂-C= |

| ~65 | -O-CH₂-CH₃ |

| ~25 | =C(CH₃)₂ |

| ~18 | =C(CH₃)₂ |

| ~15 | -CH₂-CH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.19 g/mol ).

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. Common fragmentation pathways for ethers include the cleavage of the C-O bond and the C-C bond adjacent to the oxygen atom (α-cleavage). For alkenes, fragmentation often involves allylic cleavage, where the bond beta to the double bond is broken, leading to a stable allylic cation.

The mass spectrum of this compound shows a molecular ion peak at m/z 114. The fragmentation pattern includes significant peaks at m/z 99, 85, 71, 69, and 41. The peak at m/z 99 likely results from the loss of a methyl radical (CH₃). The peak at m/z 71 is a prominent fragment and can be attributed to the stable allylic cation formed by the cleavage of the ethoxy group.

Below is a table summarizing the key ions observed in the mass spectrum of this compound.

| m/z | Relative Intensity (%) | Possible Fragment |

| 114 | 23.1 | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | 81.9 | [M - CH₃]⁺ |

| 85 | 9.9 | [M - C₂H₅]⁺ |

| 71 | 99.99 | [C₅H₉]⁺ |

| 69 | 44.5 | [C₅H₉]⁺ |

| 41 | 67.5 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ether and alkene functional groups.

The presence of the ether linkage (C-O-C) would be indicated by a strong C-O stretching vibration in the region of 1000-1300 cm⁻¹. The alkene group would exhibit a C=C stretching absorption around 1650-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the double bond would appear above 3000 cm⁻¹, while the C-H stretching of the sp³-hybridized carbons would be observed just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wags) for the alkene would also be present in the fingerprint region.

The following table lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Alkene (=C-H) |

| 2850-2990 | C-H Stretch | Alkane (C-H) |

| ~1670 | C=C Stretch | Alkene |

| 1050-1150 | C-O Stretch | Ether |

| ~840 | =C-H Bend | Alkene |

Advanced Spectroscopic Techniques for Comprehensive Characterization

For a more comprehensive characterization of this compound, advanced spectroscopic techniques can be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons in the molecule. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms.

For more detailed fragmentation analysis in mass spectrometry, techniques like tandem mass spectrometry (MS/MS) can be utilized. This method involves isolating the molecular ion or a specific fragment ion and subjecting it to further fragmentation, providing more intricate structural details.

Furthermore, computational chemistry can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies) for a proposed structure. Comparing these theoretical predictions with experimental data can provide strong evidence for the correct structural assignment of this compound.

Applications of 1 Ethoxy 3 Methyl 2 Butene As a Building Block and Functional Material Precursor

Role in the Synthesis of Complex Organic Molecules

The chemical reactivity of 1-ethoxy-3-methyl-2-butene allows for its participation in a variety of organic transformations, rendering it a useful intermediate in the synthesis of intricate molecular architectures.

This compound is recognized for its utility as a flavoring and fragrance agent. mdpi.com It is characterized by a fruity, green, and grassy odor profile. parchem.com Its application in the fragrance industry is exemplified by its use in the synthesis of more complex aroma chemicals. For instance, research has demonstrated the synthesis of an ethyl vanillin (B372448) derivative, 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene, starting from ethyl vanillin and incorporating the 3-methyl-2-butenyl (B1208987) group. nsf.gov This transformation highlights the role of prenyl-containing compounds in modifying and enhancing the aromatic properties of other molecules. The broader class of ethers is significant in the fragrance industry, with numerous examples of their use in creating a wide range of scents. ias.ac.ind-nb.infonih.gov

Table 1: Fragrance Applications of this compound and Related Compounds

| Compound/Fragment | Application/Odor Profile |

|---|---|

| This compound | Fruity, green, grassy |

| Ethyl vanillin derivative | Potential for new aroma characteristics |

| Prenyl group | Common motif in natural and synthetic fragrances |

| Ethers | Broad class of compounds used in perfumery |

While direct, documented syntheses of pyranocoumarins, benzopyrans, and azetines using this compound as a starting material are not extensively reported in the scientific literature, the structural motifs present in this compound suggest its potential utility in the synthesis of such heterocyclic systems through established chemical transformations.

The synthesis of pyranocoumarins and benzopyrans often involves the introduction of a prenyl group onto a phenolic precursor, followed by cyclization. mdpi.comresearchgate.netresearchgate.net Reactions such as the Claisen rearrangement of aryl prenyl ethers are a common strategy to form the chromane (B1220400) ring system found in these heterocycles. researchgate.netnih.gov Although specific examples with this compound are not cited, its structural similarity to other prenylating agents suggests its potential as a reactant in similar synthetic pathways. The Diels-Alder reaction is another powerful tool for the construction of six-membered rings and has been employed in the synthesis of complex coumarin (B35378) derivatives. dtu.dk

For the synthesis of azetines , a class of four-membered nitrogen-containing heterocycles, various methods are employed, including [2+2] cycloadditions and ring-expansion reactions. nih.gov The vinyl ether moiety in this compound could theoretically participate in cycloaddition reactions with imines (the aza Paternò-Büchi reaction) to form azetidines, which are precursors to azetines. researchgate.net However, specific research detailing this application for this compound is not currently available.

Table 2: Potential Synthetic Pathways to Heterocycles

| Heterocycle | Potential Synthetic Reaction | Relevance of this compound |

|---|---|---|

| Pyranocoumarins | Claisen rearrangement of a prenylated coumarin precursor | Could serve as a source of the prenyl group |

| Benzopyrans | Prenylation of phenols followed by cyclization | Could act as a prenylating agent |

| Azetines | Aza Paternò-Büchi reaction ([2+2] cycloaddition) | The vinyl ether moiety could act as the alkene component |

Monomer and Polymer Chemistry Applications

The application of this compound in polymer chemistry is an area with limited specific research. However, the chemical structure of the molecule suggests potential roles as a co-monomer or as a precursor to functionalized dienes for elastomer synthesis.

Vinyl ethers are known to undergo cationic polymerization. nsf.govnih.govacs.orgrsc.orgnih.gov The electron-rich double bond in this compound makes it susceptible to attack by electrophiles, initiating a polymerization cascade. While studies specifically detailing the homopolymerization or copolymerization of this compound are scarce, the general reactivity of vinyl ethers suggests its potential as a co-monomer. wikipedia.org Copolymerization with other monomers could lead to polymers with tailored properties, where the this compound unit could introduce flexibility, hydrophobicity, and potential sites for post-polymerization modification.

This compound can be considered a masked diene. Elimination of ethanol (B145695) from this molecule would, in principle, yield isoprene (B109036) (2-methyl-1,3-butadiene), a key monomer in the production of synthetic rubbers. google.comatlantis-press.comresearchgate.net While this specific transformation is not a standard industrial route to isoprene, the concept of using precursors for the in-situ generation of dienes is relevant in polymer synthesis. The synthesis of functionalized diene-elastomers is an active area of research aimed at producing materials with enhanced properties. rsc.org The development of synthetic routes to isoprene and its analogs is of continuous interest for the rubber industry. frontiersin.orgredalyc.org

Table 3: Potential Polymer Chemistry Applications

| Application | Relevant Polymerization/Reaction | Potential Role of this compound |

|---|---|---|

| Co-monomer | Cationic polymerization | Introduction of functional side chains, modification of polymer properties |

| Elastomer Precursor | Elimination reaction | Potential source of isoprene or a related functionalized diene |

Radiochemistry and Medical Imaging Tracer Development

A comprehensive review of scientific literature and patent databases indicates a lack of specific, documented applications for this compound in the fields of radiochemistry and medical imaging. The development of medical imaging tracers involves labeling a bioactive molecule with a radioisotope, such as Carbon-11, Carbon-14, or Tritium, to study metabolic pathways or visualize specific targets within the body. moravek.commoravek.com This process, known as radiolabeling, requires a precursor molecule that can be chemically modified to incorporate the radioisotope. moravek.comgoogle.com

While some chemical suppliers that list this compound in their catalogs also offer custom radiolabeling services, there is no publicly available research demonstrating that this specific compound has been utilized as a precursor for a radiolabeled tracer. thegoodscentscompany.comeurofins.com The synthesis of such tracers is a highly specialized field, and the selection of a precursor is dependent on the biological target and the desired properties of the final imaging agent. google.comuochb.cz Currently, the available data does not connect this compound to any research or development in this area.

Industrial Organic Synthesis Applications and Process Development

The primary documented industrial application of this compound is within the flavor and fragrance industry. its.ac.id It is recognized as a flavoring agent by regulatory bodies such as the European Food Safety Authority (EFSA) and is used to impart fruity and green notes to various products. europa.eumast.is Patents that include this compound primarily focus on its use in fragrance compositions for consumer goods or as a flavor-enhancing agent. google.comgoogle.comgoogleapis.comgoogle.com

Beyond its role as a scent and flavor component, there is limited specific information on its use as a building block or functional material precursor in broader industrial organic synthesis. The prenyl group, which is a key structural feature of this compound, is a valuable moiety in the synthesis of more complex molecules, including natural products and pharmaceuticals. For instance, the 3-methyl-2-butenyl group has been used to synthesize derivatives of ethyl vanillin, another important fragrance compound. its.ac.id However, this does not specifically establish this compound as the common industrial starting material for such syntheses.

While the general class of ethers can be involved in various chemical transformations, detailed research findings or established process developments that utilize this compound as a key intermediate for manufacturing other chemicals on an industrial scale are not prominently featured in the scientific or patent literature. Its application appears to be largely confined to its direct use for its organoleptic properties.

Compound Data

Below are tables detailing the properties of this compound and a related compound mentioned in the context of synthesis.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 1-Ethoxy-3-methylbut-2-ene |

| Synonyms | Prenyl ethyl ether, Ethyl 3-methyl-2-butenyl ether |

| CAS Number | 22094-00-4 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless clear liquid |

| Odor | Fruity, green, grassy |

Environmental Fate and Green Chemistry Implications of 1 Ethoxy 3 Methyl 2 Butene

Eco-Friendly Aspects of Synthesis and Application

The principles of green chemistry offer a framework for developing more sustainable methods for the synthesis and application of chemical compounds, including flavor and fragrance ingredients like 1-Ethoxy-3-methyl-2-butene.

Several principles of green chemistry are particularly relevant to the production of this compound:

Prevention: Designing synthetic pathways that minimize waste generation is a primary goal.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial for resource efficiency.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, can reduce the reliance on fossil fuels.

Catalysis: Employing catalytic reagents in small amounts, which can be recycled, is preferable to stoichiometric reagents that are consumed in the reaction.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, enhances the safety and environmental profile of the process.

The application of these principles to the synthesis of this compound can lead to a more environmentally benign and economically viable manufacturing process.

Traditional methods for synthesizing ethers often involve the use of stoichiometric amounts of strong bases and alkylating agents, which can generate significant waste. The development of sustainable synthetic routes for this compound focuses on addressing these limitations.

One promising approach is the catalytic etherification of prenol (3-methyl-2-buten-1-ol) with ethanol (B145695). Prenol can be derived from renewable sources, and the use of a solid acid catalyst can facilitate the reaction with high selectivity and allow for easy catalyst recovery and reuse. This approach improves the atom economy and reduces the generation of waste compared to traditional methods.

Furthermore, the use of biomass-derived ethanol as a reactant further enhances the sustainability of the synthesis mdpi.comresearchgate.netsemanticscholar.orgosti.gov. Research in the field of green chemistry continues to explore novel catalytic systems, including biocatalysis, to develop even more efficient and environmentally friendly routes to flavor and fragrance compounds like this compound.

Table 3: Comparison of Synthetic Routes for this compound from a Green Chemistry Perspective

| Synthetic Route | Starting Materials | Catalyst/Reagent | Key Green Chemistry Advantages |

| Traditional Williamson Ether Synthesis | Prenyl halide, Sodium ethoxide | Stoichiometric strong base | Well-established method |

| Catalytic Etherification | Prenol, Ethanol | Solid acid catalyst (e.g., zeolite, ion-exchange resin) | High atom economy, recyclable catalyst, potential for renewable feedstocks |

| Biocatalytic Synthesis | Prenol, Ethanol | Lipase or other enzymes | Mild reaction conditions, high selectivity, renewable catalyst |

Future Research Directions and Unexplored Avenues for 1 Ethoxy 3 Methyl 2 Butene

Novel Synthetic Strategies and Methodologies

The synthesis of ethers is a cornerstone of organic chemistry, but traditional methods often face limitations regarding efficiency, selectivity, and environmental impact. Future research into the synthesis of 1-Ethoxy-3-methyl-2-butene and related allylic ethers is focused on overcoming these challenges through catalytic systems, biocatalysis, and innovative reaction pathways.

Catalytic Innovations: The classic Williamson ether synthesis, while broadly applicable, often requires strong bases and can be hampered by competing elimination reactions. libretexts.org Modern advancements are moving towards catalytic versions that are more efficient and selective. Research is exploring phase transfer catalysts, such as tetrabutylammonium bromide, to enhance the solubility and reactivity of nucleophiles, leading to higher yields under milder conditions. wikipedia.org Another promising frontier is the development of catalytic Williamson Ether Synthesis (CWES) processes that utilize weak alkylating agents at high temperatures (above 300 °C), which could significantly improve the atom economy and reduce salt by-products. acs.org

Reductive Etherification: Reductive etherification presents a powerful alternative, coupling alcohols with aldehydes or ketones. This one-pot method avoids the pre-formation of alkoxides and the use of alkyl halides. Future studies could optimize this process for allylic ethers like this compound by exploring novel catalyst systems, such as Ytterbium triflate (Yb(OTf)₃) with a reducing agent like triethylsilane, which can proceed under anhydrous conditions. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes in synthesis represents a significant leap towards green and highly selective chemistry. nih.gov Enzymes operate under mild conditions with high regioselectivity and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.govchemrxiv.org Research into ether synthases, such as those from archaea, could unlock biocatalytic routes to this compound. chemrxiv.org These enzymes are sought after for their ability to construct ether bonds efficiently and sustainably. nih.gov Exploring enzymes like hydrolases for transesterification or alcohol dehydrogenases for reductive pathways could provide novel, environmentally benign synthetic options. nih.gov

Table 1: Comparison of Synthetic Methodologies for Ether Synthesis

| Methodology | Typical Reagents | Advantages | Future Research Focus |

|---|---|---|---|

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | Broad scope, well-established libretexts.orgwikipedia.org | Phase transfer catalysis, catalytic versions with weak alkylating agents wikipedia.orgacs.org |

| Acid-Catalyzed Dehydration | Primary Alcohols, Strong Acid (e.g., H₂SO₄) | Atom-efficient for symmetrical ethers rsc.orgmasterorganicchemistry.com | Development of heterogeneous catalysts to minimize waste and improve selectivity masterorganicchemistry.com |

| Alkoxymercuration-Demercuration | Alkene, Alcohol, Mercuric Acetate, NaBH₄ | Follows Markovnikov's regioselectivity, good yields jove.com | Reducing reliance on toxic mercury-based reagents |

| Reductive Etherification | Aldehyde/Ketone, Alcohol, Catalyst, Reducing Agent | One-pot synthesis, avoids strong bases and alkyl halides researchgate.netnih.gov | Diastereoselective methods, optimization of Lewis acid and metal catalysts researchgate.net |

| Biocatalysis | Substrates (e.g., alcohols, pyrophosphates), Enzyme | High selectivity, mild reaction conditions, environmentally friendly nih.govnih.gov | Discovery and engineering of novel ether synthases and other promiscuous enzymes nih.govchemrxiv.org |

Expanded Applications in Materials Science and Medicinal Chemistry

The unique structure of this compound, featuring a reactive allylic double bond, presents significant opportunities in materials science and medicinal chemistry that are yet to be fully explored.

Materials Science: In polymer chemistry, the pendant allyl group is a versatile functional handle. This allows this compound to act as a monomer or a modifying agent in polymerization reactions. Allyl ethers can be incorporated into polymer backbones to impart specific properties, such as hydrophilicity. technochemical.com A key area of future research is the polymerization of functionalized allylic ethers, similar to how poly(allyl glycidyl ether) (PAGE) is used as a platform for further chemical modification via thiol-ene coupling chemistry. nih.gov This could lead to the development of new materials for bioconjugation, polymer-supported catalysis, and advanced therapeutics. nih.gov The radical polymerization of systems containing allyl ethers is known to be affected by the ether structure, which can act as a retarder and transfer agent; further investigation into controlling this behavior is warranted. researchgate.net

Medicinal Chemistry: The ether linkage is a common motif in pharmaceuticals due to its relative stability and ability to act as a bioisostere. labinsights.nl Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comuniroma1.it The ether linkage in this compound can be considered a bioisosteric replacement for other groups like esters or alkyl chains. u-tokyo.ac.jpnih.gov Future research could involve incorporating the ethoxy-3-methyl-2-butene moiety into pharmacologically active scaffolds to probe its effect on biological activity. This approach allows for the fine-tuning of a lead compound's properties, potentially leading to safer and more effective drugs. nih.gov

Table 2: Potential Applications and Research Avenues

| Field | Potential Role of this compound | Key Structural Feature | Future Research Direction |

|---|---|---|---|

| Materials Science | Functional Monomer / Co-monomer | Allyl group (C=C) | Development of functional polyethers for bioconjugation and drug delivery; studying its effect on polymerization kinetics nih.govresearchgate.net |

| Medicinal Chemistry | Bioisosteric Moiety | Ether linkage (C-O-C) | Incorporation into drug candidates to modify physicochemical properties, metabolism, and target binding cambridgemedchemconsulting.comnih.gov |